Lancilactone C

Description

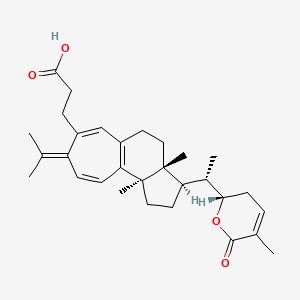

Structure

2D Structure

3D Structure

Properties

CAS No. |

218915-17-4 |

|---|---|

Molecular Formula |

C30H40O4 |

Molecular Weight |

464.6 g/mol |

IUPAC Name |

3-[(3R,3aR,10bR)-3a,10b-dimethyl-3-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-8-propan-2-ylidene-2,3,4,5-tetrahydro-1H-cyclohepta[e]inden-7-yl]propanoic acid |

InChI |

InChI=1S/C30H40O4/c1-18(2)23-9-10-25-22(17-21(23)8-12-27(31)32)13-15-29(5)24(14-16-30(25,29)6)20(4)26-11-7-19(3)28(33)34-26/h7,9-10,17,20,24,26H,8,11-16H2,1-6H3,(H,31,32)/t20-,24+,26-,29+,30-/m0/s1 |

InChI Key |

TYAJEEFQBLTASC-NNIFVFKYSA-N |

SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C |

Isomeric SMILES |

CC1=CC[C@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C |

Canonical SMILES |

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3C=CC(=C(C)C)C(=C4)CCC(=O)O)C)C |

Synonyms |

lancilactone C lancilactone-C |

Origin of Product |

United States |

Foundational & Exploratory

Lancilactone C: A Technical Whitepaper on its Natural Source, Bioactivity, and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancilactone C, a complex triterpenoid (B12794562), has garnered significant attention within the scientific community for its potent anti-HIV activity. Initially isolated from plants of the Schisandraceae family, its unique chemical architecture and promising biological profile present a compelling case for further investigation in the context of novel antiretroviral drug development. This document provides a comprehensive technical overview of this compound, detailing its natural origin, biological effects, and the methodologies employed for its isolation and evaluation. A significant development in the study of this compound has been the revision of its originally proposed chemical structure following its first total synthesis. This whitepaper incorporates these updated structural details and discusses their implications for future research and development.

Natural Source and Botanical Origin

This compound is a naturally occurring triterpenoid that has been isolated from plant species belonging to the Schisandraceae family. The primary botanical sources identified are:

-

Kadsura lancilimba : The stems and roots of this plant have been a primary source for the isolation of this compound.[1]

-

Schisandra lancifolia : Various parts of this plant have also been reported to contain this compound and related triterpenoids.

These plants have a history of use in traditional medicine, which has often guided the scientific exploration of their constituent compounds.

Biological Activity: Anti-HIV Properties

The most well-documented biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV).

Quantitative Bioactivity Data

The anti-HIV efficacy of this compound has been quantified in cell-based assays. The key metric, the half-maximal effective concentration (EC50), represents the concentration of the compound required to inhibit 50% of viral replication.

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| This compound | HIV-1 | H9 lymphocytes | 1.4 | > 71.4 | [1] |

Experimental Protocols

Isolation and Purification of this compound from Kadsura lancilimba

The following protocol is a representative method for the isolation and purification of this compound, based on established procedures for triterpenoid extraction from the Schisandraceae family.

3.1.1. Plant Material and Extraction

-

Collection and Preparation : Collect fresh stems and roots of Kadsura lancilimba. Air-dry the plant material in a well-ventilated area, protected from direct sunlight. Once thoroughly dried, grind the material into a coarse powder.

-

Solvent Extraction : Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours. Repeat the extraction process three times to ensure exhaustive extraction. Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

3.1.2. Solvent Partitioning

-

Liquid-Liquid Extraction : Suspend the crude ethanolic extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

-

Fraction Selection : Monitor the anti-HIV activity of each fraction using a preliminary bioassay. The fraction exhibiting the highest activity (typically the ethyl acetate fraction for triterpenoids) is selected for further purification.

3.1.3. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography : Subject the active fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Analysis : Collect fractions and monitor their composition using thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

Preparative High-Performance Liquid Chromatography (HPLC) : Further purify the active fractions using preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol (B129727) and water, to yield pure this compound.

Anti-HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This protocol describes a common method to assess the in vitro anti-HIV activity of a compound by measuring the inhibition of the viral reverse transcriptase enzyme.

3.2.1. Reagents and Materials

-

Recombinant HIV-1 Reverse Transcriptase

-

Poly(A) template and Oligo(dT) primer

-

Deoxynucleotide triphosphates (dNTPs)

-

[³H]-Thymidine triphosphate ([³H]-TTP)

-

Test compound (this compound) dissolved in DMSO

-

Tris-HCl buffer

-

MgCl₂

-

Dithiothreitol (DTT)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation cocktail and counter

3.2.2. Assay Procedure

-

Reaction Mixture Preparation : Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, poly(A)·oligo(dT) template/primer, and dNTPs including [³H]-TTP.

-

Incubation : In a microcentrifuge tube, add the reaction mixture, the recombinant HIV-1 RT enzyme, and varying concentrations of this compound (or a positive control inhibitor, or DMSO as a negative control).

-

Reaction Initiation and Termination : Incubate the mixture at 37°C for 1 hour to allow for DNA synthesis. Stop the reaction by adding ice-cold 10% TCA.

-

Precipitation and Filtration : Precipitate the newly synthesized radiolabeled DNA on ice for 30 minutes. Collect the precipitate by filtering the mixture through glass fiber filters.

-

Washing : Wash the filters with 5% TCA and then with ethanol to remove unincorporated [³H]-TTP.

-

Quantification : Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis : The amount of radioactivity is proportional to the activity of the HIV-1 RT. Calculate the percentage of inhibition for each concentration of this compound compared to the negative control. Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Potential Mechanism of Action: Interference with HIV Replication

While the precise molecular target of this compound is still under investigation, its demonstrated ability to inhibit HIV replication in cell culture suggests that it interferes with a critical step in the viral life cycle. The anti-HIV activity of many triterpenoids has been attributed to the inhibition of viral entry or key viral enzymes like reverse transcriptase and protease. Given the available data, it is plausible that this compound exerts its effect by inhibiting one of these crucial viral processes.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated anti-HIV activity. The successful total synthesis and structural revision of this molecule have opened new avenues for its further development. Future research should focus on elucidating its precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting more extensive preclinical evaluations to assess its therapeutic potential. The development of a scalable synthetic route will be critical for advancing this compound from a laboratory curiosity to a potential clinical candidate in the fight against HIV/AIDS.

References

Lancilactone C: A Technical Guide to its Discovery, Isolation, and Anti-HIV Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C, a structurally unique triterpenoid (B12794562) lactone, has garnered significant interest within the scientific community for its potent anti-HIV activity. Isolated from the stems and roots of Kadsura lancilimba, a plant with a history in traditional Chinese medicine, this natural product presents a promising scaffold for the development of novel antiretroviral agents.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of this compound, including detailed experimental protocols and a summary of its quantitative data. The structural elucidation of this compound has been a subject of scientific inquiry, with its initially proposed structure later being revised based on total synthesis.[3][4]

Quantitative Data Summary

The biological activity of this compound and its related compounds has been quantified in several studies. The following tables summarize the key data points for easy comparison.

Table 1: Anti-HIV Activity of this compound

| Compound | Cell Line | EC50 (µg/mL) | Therapeutic Index (TI) | Reference |

| This compound | H9 lymphocytes | 1.4 | > 71.4 | [1] |

Table 2: Anti-HIV Activity of Other Triterpenoids from Kadsura Species

| Compound | Species | Bioactivity | Result/IC50 (µM) | Reference |

| Angustific acid A | Kadsura angustifolia | Anti-HIV | EC50 = 6.1 µg/mL | [5] |

| Kadsuranic acid A | Kadsura heteroclita | HIV-1 PR Inhibition | Strong inhibition | [6] |

| Nigranoic acid | Kadsura heteroclita | HIV-1 PR Inhibition | Strong inhibition | [6] |

| Schisandronic acid | Kadsura heteroclita | HIV-1 PR Inhibition | Moderate activity | [6] |

| Seco-coccinic acid F | Kadsura coccinea | HIV-1 Protease Inhibition | IC50 = 1.0 ± 0.03 | [7] |

| 24(E)-3,4-seco-9βH-lanost-4(28),7,24-trien-3,26-dioic acid | Kadsura coccinea | HIV-1 Protease Inhibition | IC50 = 0.05 ± 0.009 | [7] |

Experimental Protocols

Isolation of this compound from Kadsura lancilimba

The following protocol is a comprehensive representation based on established methods for the isolation of triterpenoids from Kadsura species.

1.1. Plant Material and Extraction:

-

Air-dry the stems and roots of Kadsura lancilimba at room temperature and grind them into a coarse powder.

-

Extract the powdered plant material (e.g., 1 kg) exhaustively with 95% ethanol (B145695) (3 x 5 L) at room temperature for 72 hours for each extraction.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

1.2. Solvent Partitioning:

-

Suspend the crude ethanol extract in water (1 L) and partition successively with solvents of increasing polarity: petroleum ether (3 x 2 L), chloroform (B151607) (3 x 2 L), and ethyl acetate (B1210297) (3 x 2 L).

-

Concentrate each solvent fraction under reduced pressure to yield the respective extracts.

1.3. Column Chromatography:

-

Subject the chloroform-soluble fraction to column chromatography on silica (B1680970) gel (200-300 mesh).

-

Elute the column with a gradient of petroleum ether-ethyl acetate (e.g., starting from 100:0, gradually increasing the polarity to 0:100).

-

Collect fractions of 250 mL and monitor by thin-layer chromatography (TLC) using a petroleum ether-ethyl acetate solvent system and visualizing with an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Combine fractions showing similar TLC profiles.

1.4. Further Purification:

-

Subject the fractions containing this compound to repeated column chromatography on silica gel and Sephadex LH-20.

-

For silica gel chromatography, use a solvent system of chloroform-methanol with a gradually increasing methanol (B129727) concentration.

-

For Sephadex LH-20 chromatography, use methanol as the eluent.

-

Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol-water or acetonitrile-water, to yield pure this compound.

Anti-HIV Activity Assay

The following is a representative protocol for determining the anti-HIV activity of a pure compound like this compound.

2.1. Cell Culture and Virus:

-

Maintain H9 human T-lymphocyte cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

Use a laboratory-adapted strain of HIV-1, such as HIV-1IIIB.

2.2. Cytotoxicity Assay:

-

Determine the cytotoxicity of this compound on H9 cells using the MTT assay.

-

Plate H9 cells in a 96-well plate and treat with serial dilutions of this compound for a period that mirrors the anti-HIV assay (e.g., 4-5 days).

-

Add MTT solution, incubate, and then add a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at 570 nm to determine the 50% cytotoxic concentration (CC50).

2.3. Anti-HIV Assay:

-

Infect H9 cells with HIV-1 at a predetermined multiplicity of infection (MOI).

-

Immediately after infection, add serial dilutions of this compound to the cells.

-

Include a positive control (e.g., a known HIV inhibitor like AZT) and a negative control (no compound).

-

Culture the cells for 4-5 days.

-

Measure the level of HIV-1 replication by quantifying the p24 antigen in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Calculate the 50% effective concentration (EC50) from the dose-response curve.

-

The therapeutic index (TI) is calculated as CC50/EC50.

Potential Mechanism of Action: Modulation of HIV-Related Signaling Pathways

While the precise molecular mechanism of this compound's anti-HIV activity has not been fully elucidated, many triterpenoids exert their antiviral effects by interfering with key signaling pathways essential for viral replication. The NF-κB and PKC signaling pathways are known to be critically involved in the transcription and reactivation of HIV from latency.[8][9][10]

The activation of NF-κB is a crucial step for the initiation of HIV-1 gene expression. The HIV-1 long terminal repeat (LTR) contains NF-κB binding sites, and the binding of NF-κB to the LTR promotes the transcription of the viral genome.[11] Similarly, protein kinase C (PKC) isoforms play a significant role in T-cell activation and the reactivation of latent HIV.[12][13] Therefore, it is plausible that this compound may exert its anti-HIV effects by modulating one or more of these signaling cascades.

Conclusion

This compound stands out as a promising natural product with significant anti-HIV activity. Its unique chemical structure and potent biological effects warrant further investigation for its potential as a lead compound in the development of new antiretroviral drugs. The detailed protocols provided in this guide offer a framework for the isolation and evaluation of this compound and other related triterpenoids. Future research should focus on elucidating the precise mechanism of action of this compound, including its interaction with specific viral or host cell targets and its impact on relevant signaling pathways. Such studies will be crucial for optimizing its therapeutic potential and advancing it through the drug development pipeline.

References

- 1. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Compounds from Kadsura angustifolia with anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. Frontiers | Dynamic modulation of the non-canonical NF-κB signaling pathway for HIV shock and kill [frontiersin.org]

- 9. NF-κB-Interacting Long Noncoding RNA Regulates HIV-1 Replication and Latency by Repressing NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting NF-κB Signaling with Protein Kinase C Agonists As an Emerging Strategy for Combating HIV Latency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Protein Kinase C and Reversing HIV latency in T cells – Solid-State NMR Spectroscopy | ETH Zurich [barnesgroup.ethz.ch]

- 13. Protein Kinase C: One Pathway towards the Eradication of Latent HIV-1 Reservoirs - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Elucidation of Lancilactone C: A Technical Guide

An In-depth Analysis of the Initial Spectroscopic Data and Subsequent Structural Revision of a Potent Anti-HIV Triterpenoid

Introduction

Lancilactone C is a novel triterpene lactone isolated from the stems and roots of Kadsura lancilimba, a plant utilized in Chinese folk medicine for treating ailments like stomach-ache and enterogastritis.[1] Discovered during a screening program for potential anti-AIDS agents, this compound was identified as a potent anti-HIV principle.[1] It inhibits the replication of the human immunodeficiency virus (HIV) in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL and a therapeutic index greater than 71.4, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL.[2][3] The initial structural elucidation was based on extensive spectroscopic analysis, primarily mass spectrometry and NMR.[1][2][3] However, the initially proposed structure was later revised following its first total synthesis, highlighting the crucial role of synthetic chemistry in verifying complex natural product structures.[2][4][5][6] This guide provides a detailed overview of the initial isolation, spectroscopic analysis, and the logical steps leading to the proposed and ultimately revised structure of this compound.

Isolation and Purification

This compound was isolated through a bioassay-directed fractionation of an extract from the stems and roots of Kadsura lancilimba.[1] The process involved solvent extraction followed by chromatographic separation.

Experimental Protocol: Isolation of this compound

-

Extraction: Air-dried and ground stems and roots of K. lancilimba were extracted with 95% ethanol (B145695) (EtOH). The resulting EtOH extract was evaporated in vacuo to yield a semisolid residue.[1]

-

Solvent Partitioning: Water was added to the residue, and the aqueous solution was exhaustively extracted with diethyl ether (Et2O). The Et2O solution, which showed significant anti-HIV activity, was concentrated to yield a residue.[1]

-

Chromatography: The residue was subjected to column chromatography on silica (B1680970) gel.[1]

-

Fractionation: The column was eluted with petroleum ether containing increasing amounts of ethyl acetate (B1210297) (EtOAc).[1]

-

Purification: this compound was obtained from the fractions eluted with a solvent system of petroleum ether-EtOAc (80:20).[1]

Initial Structural Analysis

The structure of this compound was initially determined using a combination of mass spectrometry and extensive 1D and 2D NMR analyses.[1][2]

Mass Spectrometry and Molecular Formula

High-resolution mass spectrometry was employed to determine the elemental composition of this compound. This analysis established the molecular formula of the compound, which was fundamental for calculating the degrees of unsaturation and guiding the interpretation of NMR data.

Spectroscopic Data

The core of the initial structural elucidation relied on a suite of spectroscopic techniques.

| Technique | Observation | Interpretation |

| IR Spectroscopy | Absence of a hydroxyl (-OH) absorption. | Consistent with the loss of a hydroxyl group and formation of a double bond compared to related compounds.[1] |

| UV Spectroscopy | Data indicated the presence of conjugated systems. | Aided in identifying the chromophores within the molecule. |

| ¹H NMR | Provided chemical shifts and coupling constants for all proton resonances. | Revealed the number and types of protons (olefinic, methine, methyl, etc.) and their connectivity. |

| ¹³C NMR | Revealed the number of carbon atoms and their hybridization states. | The initial analysis suggested a unique structure where all carbon atoms of the seven-membered ring are sp² hybridized.[2][6][7] |

| 2D NMR | COSY, HETCOR (now commonly HMQC/HSQC), and NOESY experiments were performed.[1][2] | Established proton-proton couplings (COSY), direct carbon-proton correlations (HETCOR), and through-space proximities (NOESY), which were critical for assembling the molecular framework.[1] |

Initial Proposed Structure and Rationale

Based on the comprehensive analysis of the spectral data, a structure for this compound was proposed. The key to this initial assignment was the interpretation of 2D NMR correlations. Long-range HETCOR (now HMBC) experiments were used to assign all carbon resonances, while NOESY data helped determine the relative stereochemistry.[1] For instance, NOESY cross-peaks between CH3-18 and H-20 indicated these groups were in a syn and β-position.[1] The proposed structure featured a tricyclic skeleton comprising a trans-dimethylbicyclo[4.3.0]nonane fused to a unique 7-isopropylenecyclohepta-1,3,5-triene ring.[2][5][7]

Structural Revision via Total Synthesis

While the initial spectroscopic analysis provided a plausible structure, it was ultimately proven incorrect. In 2023, the first total synthesis of the proposed structure of (+)-Lancilactone C was accomplished.[2][5][6] Upon completion, the researchers discovered that the NMR spectrum of the synthetic compound did not match the reported NMR spectra for the natural this compound.[2]

This discrepancy prompted a reinvestigation of the original data and the plausible biosynthetic pathway.[2][5] A revised structure was proposed and subsequently synthesized. The ¹H and ¹³C NMR spectral data for this newly synthesized compound were in complete agreement with those reported for the natural product, confirming the revised structure as the correct one for this compound.[2] This outcome underscores the power and necessity of total synthesis as the ultimate tool for structural verification of complex natural products.

Conclusion

The journey to determine the correct structure of this compound is a compelling example of modern natural product chemistry. The initial elucidation relied on the rigorous application of spectroscopic techniques, which provided a detailed but ultimately flawed structural hypothesis. The definitive structure was only established through total synthesis, which served as an unambiguous proof. This compound remains a molecule of significant interest due to its potent anti-HIV activity, and the confirmed structure now provides a solid foundation for future structure-activity relationship (SAR) studies and the development of new therapeutic agents.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

The Enigmatic Case of Lancilactone C: A Technical Guide to its Originally Proposed Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from the stems and roots of Kadsura lancilimba, has garnered significant attention within the scientific community due to its potent anti-HIV activity.[1] The molecule was first reported to inhibit HIV replication in H9 lymphocytes with a half-maximum effective concentration (EC50) of 1.4 µg/mL, while exhibiting no cytotoxicity at concentrations up to 100 µg/mL.[2] The initial structural elucidation, based on extensive spectroscopic analysis, pointed towards a unique and complex molecular architecture. However, the conclusive determination of its true structure proved to be a challenging endeavor, culminating in a fascinating story of synthesis and revision. This technical guide focuses exclusively on the originally proposed structure of this compound, detailing the foundational data and methodologies that led to its initial assignment.

Originally Proposed Molecular Architecture

The initially proposed structure of this compound was characterized by a distinctive tricyclic framework. This framework comprised a trans-dimethylbicyclo[4.3.0]nonane core.[2][3][4][5][6][7] A key feature of the proposed structure was a novel 7-isopropylenecyclohepta-1,3,5-triene ring system, which was noted for having all its carbon atoms as sp2 hybridized.[2][4][5][6][7] This unique cycloheptatriene (B165957) moiety was not previously observed in other triterpenoids, making it a point of significant interest.[2][4] The structure was also described as containing an unsaturated lactone linked to the bicyclo[4.3.0]nonane system.[2][4] The relative stereochemistry of the molecule was proposed based on 2D NMR analyses, including NOESY experiments.[2]

Spectroscopic Data for the Originally Proposed Structure

The initial structural assignment of this compound was primarily based on a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments, including COSY, HETCOR, and NOESY, were instrumental in piecing together the proposed molecular puzzle.[2]

Table 1: Key Spectroscopic Data for the Originally Proposed Structure of this compound

| Spectroscopic Technique | Observed Features and Interpretations |

| High-Resolution Mass Spectrometry (HRMS) | Provided the molecular formula, which was crucial for determining the degree of unsaturation. |

| ¹H NMR | Revealed the presence of olefinic protons in the cycloheptatriene and lactone moieties, as well as signals corresponding to the bicyclo[4.3.0]nonane core and the isopropylidene group. |

| ¹³C NMR (including DEPT) | Indicated the number and types of carbon atoms, confirming the presence of sp2-hybridized carbons in the seven-membered ring and the lactone, and sp3-hybridized carbons in the bicycloalkane system. |

| COSY (Correlation Spectroscopy) | Established proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, particularly in the bicyclo[4.3.0]nonane and the side chain. |

| HETCOR (Heteronuclear Correlation) | Correlated proton and carbon signals, enabling the assignment of specific protons to their directly attached carbon atoms. Long-range HETCOR was used to assign all carbon resonances.[8] |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provided information about the spatial proximity of protons, which was critical in determining the relative stereochemistry of the stereocenters within the bicyclo[4.3.0]nonane core and the orientation of the substituents. For instance, NOESY cross-peaks between CH3-18 and H-20, as well as CH3-29, suggested their syn and β-positions.[8] |

Experimental Protocols

The foundational experiments that led to the proposal of the initial structure of this compound involved standard, yet powerful, analytical techniques in natural product chemistry.

Isolation of this compound

This compound, along with its analogues Lancilactones A and B and kadsulactone A, was isolated from the stems and roots of Kadsura lancilimba.[1][8] The isolation process typically involves bioassay-directed fractionation of an ethereal extract of the plant material.

Mass Spectrometry

High-resolution mass spectrometry was conducted to determine the elemental composition of the molecule.

-

Instrumentation: A high-resolution mass spectrometer.

-

Method: The purified compound was subjected to an appropriate ionization technique (e.g., ESI or FAB) to generate molecular ions. The mass-to-charge ratio of the molecular ion was measured with high precision, allowing for the unambiguous determination of the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive suite of NMR experiments was performed to elucidate the connectivity and stereochemistry of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The purified compound was dissolved in a deuterated solvent (e.g., CDCl₃ or C₅D₅N).

-

¹H and ¹³C NMR: Standard one-dimensional spectra were acquired to observe the chemical shifts and multiplicities of all proton and carbon nuclei.

-

2D NMR Experiments:

-

COSY: A standard pulse sequence was used to acquire a homonuclear correlation spectrum, revealing ¹H-¹H coupling networks.

-

HETCOR/HSQC: A heteronuclear correlation experiment was performed to correlate ¹H and ¹³C chemical shifts for directly bonded atoms.

-

NOESY: A 2D Nuclear Overhauser Effect Spectroscopy experiment was conducted with a specific mixing time to observe through-space correlations between protons, providing insights into the relative stereochemistry.

-

The Path to Structural Revision: A Note on the Total Synthesis

It is crucial for researchers to be aware that the originally proposed structure of this compound was later proven to be incorrect. The first total synthesis of the proposed structure yielded a compound whose NMR spectral data did not match those reported for the natural product.[2][4] This discrepancy prompted a re-evaluation of the initial structural assignment. A revised structure was subsequently proposed and synthesized, and its spectroscopic data were found to be in complete agreement with those of natural this compound.[2][4] The revision was also supported by considerations of a plausible biosynthetic pathway involving a 6π-electrocyclization.[4][7]

Logical Flow from Spectroscopic Data to the Proposed Structure

The process of elucidating the originally proposed structure of this compound followed a logical progression from the interpretation of raw spectroscopic data to the assembly of the final molecular architecture.

Caption: Logical workflow from spectroscopic data to the proposed structure.

Conclusion

The initial investigation into the structure of this compound serves as a compelling example of the power and potential pitfalls of spectroscopic elucidation in natural product chemistry. While the originally proposed structure, with its unique 7-isopropylenecyclohepta-1,3,5-triene moiety, was a reasonable interpretation of the available data, it ultimately required the rigor of total synthesis for verification. For researchers in drug discovery and development, this case underscores the importance of synthetic validation in confirming the structures of complex natural products, particularly when novel or unusual structural motifs are present. The journey to the correct structure of this compound highlights the dynamic and self-correcting nature of scientific inquiry.

References

- 1. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 8. pubs.acs.org [pubs.acs.org]

The Enigmatic Pathway: A Technical Guide to the Biosynthesis of Lancilactone C

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lancilactone C, a complex triterpenoid (B12794562) lactone isolated from the medicinal plant Kadsura lancilimba, has garnered significant attention for its potent anti-HIV activity.[1][2][3][4] Despite its therapeutic potential, the intricate biosynthetic pathway leading to this unique natural product remains largely unelucidated. This technical guide synthesizes the current understanding of triterpenoid biosynthesis in the Schisandraceae family to propose a plausible biosynthetic pathway for this compound. Furthermore, it outlines the general experimental protocols and workflows required to investigate and validate this proposed pathway, providing a roadmap for future research in this area. The structural complexity of this compound, featuring a rearranged tricyclic skeleton, suggests a fascinating series of enzymatic transformations, the discovery of which could unlock new avenues for metabolic engineering and the production of novel therapeutic agents.

Introduction to this compound

This compound is a highly oxygenated triterpenoid lactone first isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1][4][5] It belongs to a class of structurally diverse triterpenoids found in the Schisandraceae family, which are known for their wide range of biological activities.[6][7][8] The chemical structure of this compound has been a subject of intense investigation, with a recent revision based on total synthesis confirming its unique molecular architecture.[1][2][3][9] This complexity hints at a sophisticated biosynthetic machinery within the plant, capable of catalyzing a cascade of cyclization, oxidation, and rearrangement reactions.

Proposed Biosynthetic Pathway of this compound

While the definitive biosynthetic pathway for this compound has not been experimentally determined, a plausible route can be proposed based on the established principles of triterpenoid biosynthesis in plants.[10][11][12] The pathway likely commences from the ubiquitous precursor, 2,3-oxidosqualene (B107256), which is a product of the mevalonate (B85504) (MVA) pathway.

The key stages of the proposed pathway are as follows:

-

Cyclization of 2,3-Oxidosqualene: An oxidosqualene cyclase (OSC) is hypothesized to catalyze the initial cyclization of 2,3-oxidosqualene to form a foundational triterpenoid skeleton. Given the structural features of other triterpenoids in the Schisandraceae family, a cycloartane (B1207475) or a closely related protosteryl cation intermediate is a likely product of this initial cyclization.[13][14]

-

Oxidative Modifications: The cycloartane skeleton is then likely subjected to a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups at specific positions on the triterpenoid backbone, which are crucial for subsequent rearrangement and lactonization steps.

-

Skeletal Rearrangement: A key step in the biosynthesis of this compound is the significant rearrangement of the triterpenoid skeleton. This could involve ring cleavage (seco-cleavage), ring expansion/contraction, and methyl migrations, leading to the characteristic bicyclo[4.3.0]nonane system found in this compound. Such rearrangements are often triggered by the initial P450-mediated hydroxylations.

-

Lactone Formation: The formation of the lactone ring is a critical step in the biosynthesis of this compound. This is likely achieved through the oxidation of a hydroxyl group to a carboxylic acid, followed by an intramolecular esterification (lactonization). This process may be catalyzed by one or more dehydrogenase and/or Baeyer-Villiger monooxygenase-like enzymes.

-

Formation of the Unsaturated Seven-Membered Ring: The final steps in the biosynthesis likely involve a series of desaturations and further modifications to form the unique 7-isopropylenecyclohepta-1,3,5-triene moiety of this compound.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: A proposed biosynthetic pathway for this compound, starting from 2,3-oxidosqualene.

Experimental Protocols for Pathway Elucidation

The elucidation of the biosynthetic pathway of this compound requires a multi-pronged approach, combining techniques from molecular biology, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis from Kadsura lancilimba.

Methodology: Transcriptome Mining

-

Plant Material: Collect tissues from Kadsura lancilimba, such as roots and stems, where this compound is known to accumulate.[1][4] Also, collect tissues with low or no accumulation (e.g., leaves) for comparative analysis.

-

RNA Extraction and Sequencing: Extract total RNA from the collected tissues. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into transcripts using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation and Mining: Annotate the assembled transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot). Specifically, search for transcripts encoding oxidosqualene cyclases (OSCs), cytochrome P450s (P450s), dehydrogenases, and other enzyme families known to be involved in triterpenoid biosynthesis.

-

Differential Expression Analysis: Compare the transcriptomes of high- and low-accumulation tissues to identify genes that are co-expressed with this compound production. Genes showing significantly higher expression in the roots and stems are strong candidates for being involved in its biosynthesis.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of the identified candidate genes.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning and Vector Construction: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: Transform the expression constructs into a suitable host organism. Saccharomyces cerevisiae (yeast) is often a preferred host for expressing plant P450s and OSCs as it provides the necessary eukaryotic cellular environment.

-

Microsome or Recombinant Protein Isolation: For P450s, which are typically membrane-bound, isolate the microsomal fraction from the yeast cultures. For soluble enzymes, purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

In Vitro Enzyme Assays:

-

OSC Assay: Incubate the purified OSC enzyme or yeast microsomes containing the OSC with 2,3-oxidosqualene. Analyze the reaction products by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the cyclized triterpenoid product.

-

P450 Assay: Incubate the yeast microsomes containing the P450 and a P450 reductase with the product of the OSC reaction and NADPH. Analyze the reaction products by LC-MS to identify hydroxylated intermediates.

-

Dehydrogenase Assay: Incubate the purified dehydrogenase with a hydroxylated intermediate and the appropriate cofactor (NAD+ or NADP+). Monitor the reaction by spectrophotometry or analyze the products by LC-MS.

-

-

Product Identification: Compare the retention times and mass spectra of the enzymatic products with those of authentic standards (if available) or elucidate their structures using NMR spectroscopy.

In Vivo Pathway Reconstruction

Objective: To reconstitute a portion of the this compound biosynthetic pathway in a heterologous host.

Methodology: Co-expression in Nicotiana benthamiana

-

Vector Construction: Clone the candidate genes for several steps of the pathway (e.g., OSC, P450s) into plant expression vectors.

-

Agroinfiltration: Introduce the expression constructs into Agrobacterium tumefaciens and infiltrate the bacterial suspensions into the leaves of Nicotiana benthamiana.

-

Metabolite Extraction and Analysis: After a few days of incubation, harvest the infiltrated leaves and extract the metabolites. Analyze the extracts by LC-MS to detect the production of the expected biosynthetic intermediates.

Below is a DOT script visualizing a general workflow for the elucidation of a triterpenoid biosynthetic pathway.

Caption: A general experimental workflow for the elucidation of a triterpenoid biosynthetic pathway.

Quantitative Data and Regulatory Pathways: A Knowledge Gap

A comprehensive understanding of the biosynthesis of this compound would require quantitative data on enzyme kinetics, metabolite concentrations in the plant, and the expression levels of the corresponding genes. However, to date, no such data has been published in the scientific literature. Consequently, tables summarizing these quantitative aspects cannot be provided.

Similarly, the signaling pathways that regulate the biosynthesis of this compound in Kadsura lancilimba remain unknown. In many plants, the biosynthesis of secondary metabolites is regulated by phytohormones such as jasmonic acid and salicylic (B10762653) acid, often in response to environmental stimuli or pathogen attack. Future research should aim to investigate the potential role of these signaling molecules in controlling the production of this compound. Due to the lack of information, a diagram of the signaling pathway cannot be generated at this time.

Conclusion and Future Directions

The biosynthesis of this compound presents a compelling puzzle for natural product chemists and plant biochemists. While the exact enzymatic steps are yet to be discovered, the framework of triterpenoid biosynthesis provides a solid foundation for proposing a plausible pathway. The experimental strategies outlined in this guide offer a clear path forward for the elucidation of this pathway.

Future research should focus on:

-

Transcriptome sequencing of Kadsura lancilimba to identify the full suite of biosynthetic gene candidates.

-

Functional characterization of these genes through heterologous expression and in vitro assays to pinpoint the specific enzymes involved in each step of the pathway.

-

In vivo reconstitution of the pathway in a model plant system to validate the identified genes and to potentially engineer the production of this compound or novel analogues.

-

Investigation of the regulatory networks that control this compound biosynthesis to understand how its production is controlled in the plant.

Unraveling the biosynthesis of this compound will not only provide fundamental insights into the evolution of metabolic diversity in plants but also pave the way for the sustainable production of this promising anti-HIV compound through synthetic biology approaches.

References

- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel anti-HIV this compound and related triterpenes from Kadsura lancilimba - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 6. Frontiers | Triterpenoids From Kadsura coccinea With Their Anti-inflammatory and Inhibited Proliferation of Rheumatoid Arthritis-Fibroblastoid Synovial Cells Activities [frontiersin.org]

- 7. Schisandraceae triterpenoids: A review of phytochemistry, bioactivities and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Triterpenoids from the Schisandraceae family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 10. Frontiers | Triterpenoid Biosynthesis and Engineering in Plants [frontiersin.org]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Spectroscopic and Structural Elucidation of Lancilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Lancilactone C, a triterpenoid (B12794562) with notable anti-HIV activity. The information is compiled from seminal works in the field, including its initial isolation and subsequent structural revision. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a triterpenoid isolated from the stems and roots of Kadsura lancilimba.[1] Initially identified as a potent inhibitor of HIV replication, its unique chemical structure has been a subject of significant scientific interest. Subsequent total synthesis efforts led to a revision of its originally proposed structure. This guide presents the spectroscopic data that corresponds to the correct, revised structure of this compound and outlines the experimental methodologies for its isolation and characterization.

Spectroscopic Data

The structural determination of this compound was accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key spectroscopic data. It is important to note that while the structure was revised, the originally reported NMR data is consistent with the corrected structure.[2]

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the molecular formula of this compound.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₀O₄ |

| Observed m/z [M+Na]⁺ | Data not publicly available |

| Calculated m/z [M+Na]⁺ | Data not publicly available |

Note: Specific m/z values were not available in the reviewed public literature.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not publicly available in the reviewed literature. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of this compound.

| Position | Chemical Shift (δ, ppm) |

| Data not publicly available in the reviewed literature. |

Experimental Protocols

The following sections detail the methodologies employed in the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the dried and powdered stems and roots of Kadsura lancilimba. A detailed protocol is outlined below:

-

Extraction: The plant material is extracted with 95% ethanol (B145695) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned with diethyl ether. The diethyl ether layer, containing the less polar compounds including this compound, is collected and concentrated.

-

Chromatographic Separation: The diethyl ether extract is subjected to column chromatography on silica (B1680970) gel.

-

Gradient Elution: The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or other high-resolution techniques like High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

NMR spectra were recorded on a high-field spectrometer. The following general procedure is typical for the analysis of triterpenoids:

-

Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or methanol-d₄ (CD₃OD), in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC, NOESY) are performed.

-

Data Processing: The acquired data is processed using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry

HR-ESI-MS analysis is performed to determine the accurate mass and molecular formula of the compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, typically methanol (B129727) or acetonitrile.

-

Infusion: The sample solution is introduced into the mass spectrometer via direct infusion or through an HPLC system.

-

Ionization: The sample is ionized using an electrospray ionization source in positive or negative ion mode.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high resolution and accuracy.

Workflow and Structural Elucidation

The process of isolating and characterizing this compound involves a logical sequence of steps, from the collection of plant material to the final determination of its chemical structure.

This diagram illustrates the multi-step process beginning with the natural source and culminating in the definitive, revised structure of this compound through a combination of separation techniques, spectroscopic analysis, and synthetic chemistry.

References

Lancilactone C: A Tricyclic Triterpenoid with Potent Anti-HIV Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C is a naturally occurring tricyclic triterpenoid (B12794562) that has garnered significant interest within the scientific community due to its potent anti-HIV activity and unique molecular architecture.[1][2] Isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine, this compound presents a promising scaffold for the development of novel antiretroviral agents.[3] This technical guide provides a comprehensive overview of this compound, including its chemical structure, biological activity, detailed experimental protocols for its synthesis and analysis, and insights into its potential mechanism of action. Recent research has led to a revision of its initially proposed structure, which was confirmed through total synthesis, highlighting the importance of rigorous structural elucidation in natural product chemistry.[2][3]

Chemical Structure and Properties

This compound is characterized by a complex tricyclic core.[2] Its structure was definitively established and, in fact, revised through extensive spectroscopic analysis and total synthesis.[3] The correct structure features a unique trans-dimethylbicyclo[4.3.0]nonane system fused to a seven-membered ring. The structural elucidation was accomplished using a combination of high-resolution mass spectrometry and advanced NMR techniques.[3]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₅H₃₀O₄ | [3] |

| Molecular Weight | 394.5 g/mol | [3] |

| Appearance | Amorphous Powder | [3] |

Biological Activity

The primary biological activity of this compound that has been reported is its significant inhibition of HIV-1 replication in H9 lymphocytes.[2] Notably, this antiviral activity is accompanied by low cytotoxicity, making it an attractive candidate for further drug development.[4]

Anti-HIV Activity and Cytotoxicity of this compound

| Parameter | Cell Line | Value | Reference |

| EC₅₀ (50% Effective Concentration) | H9 lymphocytes | 1.4 µg/mL | [3] |

| CC₅₀ (50% Cytotoxic Concentration) | H9 lymphocytes | > 100 µg/mL | [3] |

| Therapeutic Index (CC₅₀/EC₅₀) | H9 lymphocytes | > 71.4 | [3] |

While other triterpenoids from the Kadsura genus have been reported to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and hepatoprotective effects, quantitative data for this compound in these areas are not yet available.

Experimental Protocols

Structural Elucidation of this compound

The structural determination of this compound involved a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance spectrometer, typically operating at 400 MHz for ¹H and 100 MHz for ¹³C.[5]

-

Sample Preparation: Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Chemical shifts are reported in ppm relative to the residual solvent peak. Standard parameters include a 30° pulse width, a 1-second relaxation delay, and an acquisition time of 2-3 seconds.

-

¹³C NMR: Spectra were acquired with proton decoupling.

-

2D NMR: COSY, HSQC, HMBC, and NOESY experiments were performed to establish proton-proton and proton-carbon correlations, as well as through-space interactions, which were crucial for determining the relative stereochemistry.[3]

-

Mass Spectrometry (MS):

-

Instrumentation: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the elemental composition.[3]

-

Sample Preparation: The sample was dissolved in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is commonly used for this class of compounds.[6]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer provides high-resolution mass data.

-

Data Analysis: The molecular formula is determined from the accurate mass measurement of the molecular ion peak.

-

Total Synthesis of Revised this compound

The total synthesis of the revised structure of this compound was a significant achievement, confirming its absolute configuration.[3] The key step in the synthesis is a domino [4+3] cycloaddition reaction.[2]

Synthetic Scheme Overview:

Key Experimental Steps:

-

Preparation of Key Intermediates: The synthesis commences with the preparation of two key fragments from commercially available starting materials through multi-step synthetic sequences.

-

Domino [4+3] Cycloaddition: The crucial cycloaddition reaction involves the coupling of the two key intermediates to construct the core tricyclic skeleton of this compound. This reaction proceeds through a cascade of events, including a Diels-Alder reaction, elimination, and electrocyclization.[3]

-

Functional Group Manipulations: Following the cycloaddition, a series of reactions are carried out to install the remaining functional groups and adjust oxidation states.

-

Final Steps: The synthesis is completed by a final deprotection step and the formation of the lactone ring to yield the natural product.

Anti-HIV Activity Assay

The anti-HIV activity of this compound was evaluated using an in vitro assay with H9 lymphocytes. The following is a representative protocol based on standard methods for assessing anti-HIV-1 activity.

Workflow for Anti-HIV Assay:

Detailed Protocol:

-

Cell Culture: H9 lymphocytes are maintained in RPMI-1640 medium supplemented with fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified 5% CO₂ atmosphere.

-

Virus Preparation: A stock of HIV-1 (e.g., HTLV-IIIB strain) is prepared and titrated to determine the appropriate multiplicity of infection (MOI).

-

Assay Setup: H9 cells are seeded in a 96-well plate. The cells are then infected with HIV-1 at a predetermined MOI.

-

Compound Addition: Immediately after infection, serial dilutions of this compound are added to the wells. Control wells with no compound and uninfected cells are also included.

-

Incubation: The plates are incubated for 4-7 days at 37°C.

-

Quantification of Viral Replication: The level of HIV-1 replication is determined by measuring the amount of p24 capsid protein in the cell culture supernatant using a p24 antigen ELISA kit.

-

Cytotoxicity Assay: In a parallel plate, the cytotoxicity of this compound on uninfected H9 cells is determined using the MTT assay to measure cell viability.

-

Data Analysis: The EC₅₀ value is calculated as the concentration of this compound that inhibits HIV-1 replication by 50%, and the CC₅₀ value is the concentration that reduces cell viability by 50%.

Putative Signaling Pathway and Mechanism of Action

The precise molecular mechanism by which this compound inhibits HIV-1 replication has not yet been fully elucidated. However, based on the mechanisms of other structurally related triterpenoids, several potential pathways can be hypothesized.

Many triterpenoids have been shown to interfere with various stages of the HIV life cycle. Some inhibit the viral entry process, while others target key viral enzymes such as reverse transcriptase, protease, or integrase. Another class of triterpenoid-based HIV inhibitors, known as maturation inhibitors, prevent the final proteolytic processing of the Gag polyprotein, leading to the production of non-infectious viral particles. Given the structural class of this compound, it is plausible that its anti-HIV activity stems from the inhibition of one or more of these critical viral processes. Further research is required to pinpoint the exact molecular target of this compound.

Conclusion

This compound stands out as a promising natural product with potent and selective anti-HIV activity. The successful total synthesis of its revised structure has not only provided a definitive structural confirmation but also opened avenues for the synthesis of analogues for structure-activity relationship studies.[1][4] The detailed experimental protocols provided in this guide for its analysis and synthesis, along with the overview of its biological activity, are intended to facilitate further research into this fascinating molecule. Future studies should focus on elucidating the precise mechanism of its anti-HIV action and exploring its potential for development as a therapeutic agent. The unique chemical scaffold of this compound also makes it an intriguing target for the development of new synthetic methodologies.

References

- 1. Researchers create total synthesis of HIV replication inhibitor | The Microbiologist [the-microbiologist.com]

- 2. Total Synthesis and Structure Revision of (+)-Lancilactone C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 4. sciencedaily.com [sciencedaily.com]

- 5. researchgate.net [researchgate.net]

- 6. Mass Spectrometry Service | CENTRO QUÍMICA ORGÁNICA "LORA-TAMAYO" [cenquior.csic.es]

Lancilactone C: A Technical Guide to its Preliminary Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lancilactone C is a triterpenoid (B12794562) originally isolated from the stems and roots of Kadsura lancilimba, a plant used in traditional Chinese medicine.[1] Its unique chemical structure, featuring a complex tricyclic skeleton, has garnered interest in the scientific community. Recent synthetic chemistry efforts have successfully revised and confirmed its structure, paving the way for more detailed biological investigations.[2][3] This technical guide provides a comprehensive overview of the preliminary biological activities of this compound, with a focus on its anti-HIV potential and a discussion of its prospective anticancer properties based on related compounds. Detailed experimental protocols and a proposed mechanism of action are also presented.

Anti-HIV Activity

The most well-documented biological activity of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). This section summarizes the quantitative data and the experimental methodology used to determine this activity.

Quantitative Data

The anti-HIV activity of this compound has been evaluated in vitro, with the key findings summarized in the table below.

| Compound | Virus Strain | Cell Line | EC50 (µg/mL) | Cytotoxicity (CC50 in µg/mL) | Therapeutic Index (TI) | Reference |

| This compound | HIV-1 | H9 lymphocytes | 1.4 | > 100 | > 71.4 | [1] |

Table 1: Anti-HIV Activity of this compound

Experimental Protocol: HIV-1 Replication Inhibition Assay

The following is a detailed protocol for an in vitro assay to determine the anti-HIV activity of this compound, based on the original methodology and supplemented with standard virological techniques of the era.

Objective: To determine the concentration at which this compound effectively inhibits 50% of HIV-1 replication (EC50) in H9 lymphocytes.

Materials:

-

This compound

-

H9 human T-lymphocyte cell line

-

HIV-1 viral stock

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

-

Polybrene

-

HIV-1 p24 antigen ELISA kit

-

96-well microtiter plates

-

CO2 incubator (37°C, 5% CO2)

Workflow:

Procedure:

-

Cell Culture: Maintain H9 T-lymphocytes in RPMI-1640 medium supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations for the assay.

-

Infection:

-

Seed H9 cells at a density of 1 x 10^5 cells per well in a 96-well plate.

-

Add the various dilutions of this compound to the wells. Include a positive control (e.g., a known HIV inhibitor like AZT) and a negative control (no compound).

-

Infect the cells with a pre-titered amount of HIV-1 stock in the presence of Polybrene (to enhance viral adsorption).

-

-

Incubation: Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

-

p24 Antigen Quantification:

-

After the incubation period, centrifuge the plate to pellet the cells.

-

Carefully collect the cell-free supernatant.

-

Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis: Determine the EC50 value by plotting the percentage of p24 inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Potential Anticancer Activity

While there is no direct experimental evidence for the anticancer activity of this compound in the current literature, several other triterpenoids isolated from the Kadsura genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may also possess anticancer properties that warrant further investigation.

Table 2: Cytotoxic Activity of Triterpenoids from the Genus Kadsura

| Compound | Cell Line | IC50 (µM) | Reference |

| Heteroclitalactone D | HL-60 (human leukemia) | 6.76 | |

| Longipedlactone A | Hep-G2 (human liver cancer), Bel-7402 (human liver cancer) | Significant cytotoxicity | |

| Longipedlactone F | Hep-G2 (human liver cancer), Bel-7402 (human liver cancer) | Significant cytotoxicity | |

| Seco-coccinic acids A-C, E | HL-60 (human leukemia) | 6.8 - 42.1 |

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism by which this compound inhibits HIV-1 replication has not been elucidated. However, based on the known mechanisms of other anti-HIV triterpenoids, particularly those from the Schisandraceae family, a plausible hypothesis is that this compound may target key viral enzymes such as reverse transcriptase or protease.

-

HIV-1 Reverse Transcriptase (RT): This enzyme is crucial for the conversion of the viral RNA genome into DNA, a necessary step for integration into the host cell's genome. Inhibition of RT would halt the viral life cycle at an early stage.

-

HIV-1 Protease (PR): This enzyme is responsible for cleaving viral polyproteins into functional proteins required for the assembly of new, infectious virions. Inhibition of PR results in the production of non-infectious viral particles.

The following diagram illustrates the potential points of intervention for this compound within the HIV-1 life cycle.

Conclusion and Future Directions

This compound has demonstrated promising preliminary biological activity as an inhibitor of HIV-1 replication in vitro. Its low cytotoxicity suggests a favorable therapeutic window. While direct evidence of its anticancer activity is currently lacking, the cytotoxic effects of related triterpenoids from the Kadsura genus provide a strong rationale for further investigation in this area.

Future research should focus on:

-

Elucidating the precise mechanism of anti-HIV action: Determining whether this compound targets HIV-1 reverse transcriptase, protease, or another step in the viral life cycle.

-

In-depth structure-activity relationship (SAR) studies: Synthesizing and evaluating analogs of this compound to identify key structural features for optimal anti-HIV activity.

-

Screening for anticancer activity: Evaluating the cytotoxicity of this compound against a panel of human cancer cell lines.

-

Investigating anti-inflammatory potential: Given that many triterpenoids exhibit anti-inflammatory properties, this is another avenue for future research.

The unique structure and promising biological profile of this compound make it an exciting lead compound for the development of new therapeutic agents.

References

Early Investigations into the Anti-HIV Potential of Lancilactone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the foundational studies on the anti-HIV potential of Lancilactone C, a tricyclic triterpenoid (B12794562) isolated from Kadsura lancilimba. The document synthesizes the initial quantitative data on its bioactivity, details the likely experimental protocols employed in its early evaluation, and presents this information through structured tables and workflow diagrams to facilitate understanding and further research in the field of antiretroviral drug discovery.

Core Findings: Quantitative Bioactivity of this compound

The initial screening of this compound revealed its potential as an inhibitor of HIV-1 replication. The key quantitative metrics from these early studies are summarized below, highlighting its efficacy and safety profile in preliminary in vitro assays.

| Parameter | Value | Cell Line | Notes |

| EC50 (50% Effective Concentration) | 1.4 µg/mL | H9 lymphocytes | Concentration at which this compound inhibits 50% of HIV replication. |

| CC50 (50% Cytotoxic Concentration) | > 100 µg/mL | H9 lymphocytes | Concentration at which this compound reduces the viability of H9 cells by 50%. The value indicates low cytotoxicity. |

| TI (Therapeutic Index) | > 71.4 | - | Calculated as CC50 / EC50. A higher TI suggests a more favorable safety profile. |

Table 1: Summary of Quantitative Data from Early Anti-HIV Studies of this compound.[1][2]

Experimental Protocols

While the seminal publication provides the crucial data, it does not detail the specific experimental procedures. The following protocols for anti-HIV activity and cytotoxicity assessment are reconstructed based on standard methodologies for HIV research prevalent in the late 1990s using the H9 lymphocyte cell line.

Anti-HIV Replication Assay (p24 Antigen Capture ELISA)

This assay is a standard method to quantify the extent of HIV-1 replication by measuring the concentration of the viral core protein, p24, in the supernatant of infected cell cultures.

-

Cell Culture and Infection:

-

H9 human T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.

-

Cells are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/well.

-

A stock of HIV-1 (e.g., strain IIIB) is added to the cell cultures at a predetermined multiplicity of infection (MOI).

-

-

Compound Treatment:

-

Immediately following infection, serial dilutions of this compound (dissolved in a suitable solvent like DMSO) are added to the wells.

-

Control wells include infected cells without the compound (positive control for replication) and uninfected cells (negative control).

-

-

Incubation:

-

The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 7 days to allow for multiple rounds of viral replication.

-

-

Quantification of p24 Antigen:

-

After the incubation period, the cell culture supernatant is carefully collected from each well.

-

The concentration of p24 antigen in the supernatant is determined using a commercially available HIV-1 p24 Antigen Capture ELISA kit, following the manufacturer's instructions.

-

The absorbance is read using a microplate reader, and the p24 concentration is calculated from a standard curve.

-

-

Data Analysis:

-

The percentage of inhibition of HIV replication is calculated for each concentration of this compound relative to the untreated infected control.

-

The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding and Treatment:

-

H9 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well.

-

Serial dilutions of this compound are added to the wells.

-

Control wells contain cells with no compound.

-

-

Incubation:

-

The plate is incubated for the same duration as the anti-HIV assay (7 days) under the same culture conditions.

-

-

MTT Reagent Addition and Incubation:

-

Following the treatment period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

-

The plate is incubated for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization of Formazan:

-

100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

-

The plate is incubated overnight at 37°C to ensure complete solubilization.

-

-

Absorbance Reading and Data Analysis:

-

The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated for each concentration of this compound relative to the untreated control cells.

-

The CC50 value is determined from the dose-response curve of cell viability versus compound concentration.

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the experimental workflows and the logical relationship between the key parameters determined in the early evaluation of this compound.

Figure 1: Experimental workflows for anti-HIV and cytotoxicity assays.

Figure 2: Logical relationship between efficacy, cytotoxicity, and therapeutic index.

References

Lancilactone C: A Technical Overview of its Anti-HIV Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-HIV properties of Lancilactone C, a triterpene lactone isolated from Kadsura lancilimba. The document focuses on its inhibitory effects on HIV replication, presenting key quantitative data, detailed experimental methodologies, and relevant biological pathways.

Quantitative Data Summary

This compound has demonstrated potent activity against HIV-1 replication in vitro. The key efficacy and toxicity parameters are summarized in the table below.

| Compound | EC50 (µg/mL) | Therapeutic Index (TI) | Cell Line | Virus Strain |

| This compound | 1.4 | >71.4 | H9 lymphocytes | HIV-1 |

EC50 (50% Effective Concentration): The concentration of this compound that inhibits 50% of HIV replication.[1] Therapeutic Index (TI): The ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), indicating the selectivity of the compound for antiviral activity over cellular toxicity. A higher TI value suggests a more favorable safety profile.

Experimental Protocols

The following protocols describe the methodologies used to determine the anti-HIV activity and cytotoxicity of this compound. These are based on the original study and supplemented with standard virological techniques.

Anti-HIV Activity Assay

This assay quantifies the ability of this compound to inhibit HIV-1 replication in a human T-lymphocyte cell line.

a. Cell and Virus Culture:

-

Cell Line: Human T-lymphocytic H9 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus: A laboratory-adapted strain of HIV-1 is used for infection.

b. Infection and Treatment:

-

H9 cells are seeded in 96-well microplates at a density of 5 x 10^4 cells per well.

-

Cells are infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

-

Immediately after infection, serial dilutions of this compound (and a positive control, such as Zidovudine) are added to the wells in triplicate. Control wells with infected, untreated cells and uninfected, untreated cells are also included.

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

c. Quantification of HIV-1 Replication (p24 Antigen ELISA):

-

After the incubation period, the cell culture supernatant is harvested.

-

The concentration of the HIV-1 p24 capsid protein in the supernatant is quantified using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.

-

The absorbance is read at 450 nm using a microplate reader.

-

The percentage of inhibition is calculated by comparing the p24 levels in the treated wells to the untreated control wells.

-

The EC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay determines the toxicity of this compound to the host cells.

a. Cell Culture and Treatment:

-

H9 cells are seeded in 96-well microplates at a density of 5 x 10^4 cells per well.

-

Serial dilutions of this compound are added to the wells in triplicate. Control wells with untreated cells are also included.

-

The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 days.

b. Cell Viability Assessment (MTT Assay):

-

Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated by comparing the absorbance of the treated wells to the untreated control wells.

-

The CC50 (50% cytotoxic concentration) value is determined by plotting the percentage of cell viability against the log of the compound concentration.

Visualizations

Experimental Workflow